molecular formula C15H23NO5S B350498 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide CAS No. 898647-60-4

2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

Cat. No. B350498
CAS RN: 898647-60-4
M. Wt: 329.4g/mol
InChI Key: ADFJHTBIZOPEHH-UHFFFAOYSA-N
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Description

2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a sulfonamide derivative that has been synthesized using specific methods and has shown promising results in various experiments.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide involves the inhibition of specific enzymes and proteins, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in cancer and inflammation. This compound also inhibits bacterial growth by disrupting the bacterial cell wall synthesis.
Biochemical and Physiological Effects:
2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. This compound has anti-inflammatory properties, which can reduce the production of inflammatory cytokines and prostaglandins. It also has anti-tumor properties, which can inhibit the growth and proliferation of cancer cells. Additionally, this compound has antibacterial properties, which can inhibit the growth of specific bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide in lab experiments is its ability to selectively inhibit specific enzymes and proteins. This allows researchers to study the specific mechanisms involved in various diseases. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy of the results.

Future Directions

There are several future directions for the use of 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide in scientific research. One potential direction is the development of new therapeutic agents based on this compound for the treatment of cancer, inflammation, and bacterial infections. Another direction is the study of the specific mechanisms involved in the inhibition of enzymes and proteins by this compound. Additionally, this compound can be used as a tool in the development of new drugs and therapies for various diseases.
Conclusion:
In conclusion, 2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has shown promising results in various scientific research applications. This compound has the potential to be used as a therapeutic agent for the treatment of cancer, inflammation, and bacterial infections. Further research is needed to fully understand the mechanisms involved in the inhibition of enzymes and proteins by this compound and to develop new drugs and therapies based on its properties.

Synthesis Methods

2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide can be synthesized using a specific method that involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with oxolane-2-carboxylic acid. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide has been used in various scientific research applications, including studies on cancer, inflammation, and bacterial infections. This compound has shown potential as a therapeutic agent due to its ability to inhibit specific enzymes and proteins involved in these diseases.

properties

IUPAC Name

2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5S/c1-3-19-12-7-8-14(20-4-2)15(10-12)22(17,18)16-11-13-6-5-9-21-13/h7-8,10,13,16H,3-6,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFJHTBIZOPEHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)NCC2CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-diethoxy-N-(oxolan-2-ylmethyl)benzenesulfonamide

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